molecular formula C21H18FN3O4 B2844395 (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone CAS No. 1170239-61-8

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone

カタログ番号: B2844395
CAS番号: 1170239-61-8
分子量: 395.39
InChIキー: XGUJTFQZMCCAIS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is a potent and selective cannabinoid receptor type 2 (CB2) agonist, as described in patent literature (WO2013144746A1) . Its core research value lies in its high selectivity for the CB2 receptor over the cannabinoid receptor type 1 (CB1), a critical property for probing the endocannabinoid system without eliciting the psychoactive effects typically associated with CB1 activation (NCBI) . This selective agonism makes it a crucial pharmacological tool for investigating the role of CB2 signaling in a wide range of physiological and pathophysiological processes. Researchers utilize this compound to explore the therapeutic potential of CB2 activation in modulating neuroinflammation, neuropathic pain, and neurodegenerative conditions, given the receptor's predominant expression on immune cells within the central nervous system (Nature Neuropsychopharmacology) . Furthermore, its application extends to studies of peripheral inflammatory diseases, fibrosis, and bone metabolism, where CB2 receptor modulation has been shown to exert significant anti-inflammatory and immunomodulatory effects (Journal of Clinical Investigation) . By serving as a precise chemical probe, this compound enables the elucidation of complex CB2-mediated signaling pathways and the validation of CB2 as a promising target for novel therapeutic interventions.

特性

IUPAC Name

[3-[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(2-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O4/c22-16-6-2-1-5-15(16)21(26)25-9-3-4-14(11-25)20-24-23-19(29-20)13-7-8-17-18(10-13)28-12-27-17/h1-2,5-8,10,14H,3-4,9,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGUJTFQZMCCAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=C2F)C3=NN=C(O3)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article delves into the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

  • Benzo[d][1,3]dioxole : A fused bicyclic structure known for its pharmacological properties.
  • Oxadiazole : A five-membered heterocyclic compound that contributes to the biological activity.
  • Piperidine : A six-membered ring that enhances the compound's interaction with biological targets.
  • 2-Fluorophenyl group : This substitution may influence the compound's lipophilicity and biological interactions.

Molecular Formula

The molecular formula for this compound is C19H18FN3O3C_{19}H_{18}FN_{3}O_{3}.

Molecular Weight

The molecular weight is approximately 357.36 g/mol.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to the one . For example, derivatives of benzo[d][1,3]dioxole have demonstrated significant antitumor activity. A study reported IC50 values for related compounds showing potent effects against various cancer cell lines:

CompoundCell LineIC50 (µM)
DoxorubicinHepG27.46
DoxorubicinHCT1168.29
DoxorubicinMCF74.56
Compound XHepG22.38
Compound YHCT1161.54
Compound ZMCF74.52

These results suggest that compounds with similar structural motifs can outperform established chemotherapeutics like doxorubicin in certain contexts .

The mechanisms through which this compound exerts its anticancer effects include:

  • Inhibition of EGFR (Epidermal Growth Factor Receptor) : This pathway is crucial in cell proliferation and survival.
  • Induction of Apoptosis : Studies have shown that the compound can trigger apoptosis in cancer cells via pathways involving proteins such as Bax and Bcl-2.
  • Cell Cycle Arrest : The compound has been noted to induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation.

Case Studies

  • In Vitro Studies : Research has indicated that compounds similar to (3-(5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)(2-fluorophenyl)methanone exhibit selective toxicity towards cancer cells while sparing normal cells. For instance, a study demonstrated that certain derivatives had IC50 values greater than 150 µM against normal cell lines, indicating low cytotoxicity .
  • In Vivo Studies : Animal models treated with these compounds showed significant tumor growth suppression compared to control groups. This highlights the potential for clinical applications in cancer therapy.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The target compound shares core motifs with several synthesized derivatives (Table 1):

Compound Name Core Heterocycle Substituents Key Functional Groups
Target Compound 1,3,4-Oxadiazole 2-Fluorophenyl, Piperidine Ketone, Oxadiazole, Benzo[d][1,3]dioxole
1-(5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)-2-(pyrrolidin-2-one-1-yl)ethanone (6f) Pyrazoline tert-Butyl, Pyrrolidin-2-one Ketone, Amide, Benzo[d][1,3]dioxole
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydropyrazol-1-yl)(4-hydroxy piperidin-1-yl)methanone (4c) Pyrazoline tert-Butyl, 4-Hydroxypiperidine Ketone, Hydroxyl, Benzo[d][1,3]dioxole
5-(Benzo[d][1,3]dioxol-5-yl)-3-(furan-2-yl)-4,5-dihydropyrazol-1-yl)phenyl methanone (4a) Pyrazoline Furan-2-yl, Phenyl Ketone, Benzo[d][1,3]dioxole, Furan

Key Differences :

  • The 2-fluorophenyl group in the target may enhance lipophilicity compared to non-fluorinated aryl substituents (e.g., phenyl in 4a) .
Physicochemical Properties

Physical properties of analogous compounds (Table 2):

Compound Melting Point (°C) Yield (%) IR Peaks (cm⁻¹) Molecular Weight
6f 114 65 1681 (C=O), 1617 (amide) 373.24 (M+1)
4c 156–158 95 3399 (OH), 1637 (C=O) 411.46
4a Not reported Not reported 1651 (C=O), 1453 (C=N) Not reported

Observations :

  • Higher melting points (e.g., 156–158°C for 4c) correlate with hydroxyl groups enhancing crystallinity .
  • The target compound’s lack of polar groups (e.g., -OH) may result in lower solubility compared to 4c.
Bioactivity and Mode of Action

While bioactivity data for the target compound are unavailable, structurally related molecules exhibit antibacterial activity. For example:

  • Pyrazoline derivatives (e.g., 6f, 4c) show moderate to high antibacterial efficacy, likely due to interactions with bacterial enzymes or membranes via ketone and heterocyclic motifs .
  • Computational studies suggest that compounds with Tanimoto similarity >0.8 (e.g., analogs sharing benzo[d][1,3]dioxole and ketone groups) may exhibit comparable target affinities .
Computational Similarity and Clustering
  • Tanimoto and Dice indices are critical for quantifying structural similarity. The target compound’s benzo[d][1,3]dioxole and oxadiazole motifs align with clusters of antibacterial agents in databases like PubChem .
  • Hierarchical clustering based on bioactivity profiles () implies that the target may share protein targets (e.g., bacterial enzymes) with pyrazoline derivatives .

Q & A

Q. What are the standard synthetic routes for synthesizing this compound, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves multi-step protocols:

  • Step 1 : Formation of the benzo[d][1,3]dioxole core via cyclization of catechol derivatives using reagents like diethyl oxalate under acidic conditions.
  • Step 2 : Oxadiazole ring formation via cyclocondensation of hydrazides with carboxylic acid derivatives, often catalyzed by POCl₃ or polyphosphoric acid.
  • Step 3 : Piperidine coupling using Buchwald-Hartwig amination or nucleophilic substitution, with palladium catalysts (e.g., Pd(OAc)₂) for C–N bond formation.
  • Step 4 : Final acylation with 2-fluorobenzoyl chloride in the presence of a base like triethylamine.
    Optimization : Solvent choice (e.g., dichloromethane for acylation), temperature control (e.g., 0–5°C for sensitive steps), and purification via column chromatography (hexane/EtOAc gradients) improve yield (70–85%) and purity (>95%) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify functional groups (e.g., oxadiazole protons at δ 8.2–8.5 ppm, fluorophenyl signals at δ 7.3–7.8 ppm).
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (254 nm) assess purity (>95% peak area).
  • Mass Spectrometry (HRMS) : ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 438.12).
  • X-ray Crystallography : Resolves stereochemistry and confirms 3D conformation if single crystals are obtained .

Q. What preliminary biological assays are recommended to evaluate this compound’s activity?

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF7) using MTT assays, with IC₅₀ values compared to controls like doxorubicin.
  • Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorogenic substrates.
  • Solubility and stability : Perform kinetic solubility assays in PBS (pH 7.4) and monitor degradation via HPLC under varying pH/temperature .

Advanced Research Questions

Q. How can stereochemical challenges during piperidine functionalization be addressed in synthesis?

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution with lipases.
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINAP) in palladium-catalyzed couplings to control stereocenters.
  • Computational modeling : Predict steric hindrance using DFT calculations (Gaussian 16) to optimize reaction pathways .

Q. How can researchers address contradictory data in biological activity assays, particularly in differing IC₅₀ values across cell lines?

  • Experimental variables : Standardize cell passage numbers, serum concentrations, and incubation times.
  • Mechanistic studies : Perform RNA-seq or proteomics to identify target pathways and validate via siRNA knockdown.
  • Dose-response validation : Repeat assays with independent replicates and use statistical tools (e.g., ANOVA with Tukey’s post-hoc test) .

Q. What computational strategies predict this compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to kinases (e.g., EGFR; PDB ID: 1M17). Focus on hydrogen bonding with the oxadiazole ring and hydrophobic interactions with the fluorophenyl group.
  • MD simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-protein complexes.
  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors in oxadiazole) for activity .

Q. How does the compound’s stability under physiological conditions impact experimental design?

  • Accelerated stability studies : Incubate in PBS (pH 7.4 and 5.0) at 37°C for 48 hours, monitoring degradation via HPLC.
  • Metabolic stability : Use liver microsomes (human/rat) to estimate half-life (t₁/₂). If unstable, consider prodrug strategies (e.g., esterification of the methanone group) .

Comparative and Structural Analysis

Q. What structurally related compounds have been studied, and how do their activities compare?

Compound NameKey Structural FeaturesReported Activity
5-(Benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazole derivativesOxadiazole + dioxoleAnticancer (IC₅₀: 2–10 μM in HeLa)
Piperidine-linked fluorophenyl methanonesFluorophenyl + piperidineKinase inhibition (EGFR IC₅₀: 50 nM)
Thiadiazole analogsThiadiazole instead of oxadiazoleAntibacterial (MIC: 8 µg/mL)
Key distinction : The target compound’s oxadiazole and 2-fluorophenyl groups enhance selectivity for tyrosine kinases over related targets .

Q. What strategies optimize the compound’s solubility for in vivo studies without compromising activity?

  • Formulation : Use co-solvents (e.g., Cremophor EL/PEG 400) or nanoemulsions.
  • Structural modification : Introduce polar groups (e.g., hydroxyl or amine) at the piperidine N-position.
  • Salt formation : Prepare hydrochloride salts via treatment with HCl gas in diethyl ether .

Q. How can researchers validate target engagement in cellular assays?

  • Cellular thermal shift assay (CETSA) : Monitor target protein denaturation after compound treatment.
  • Pull-down assays : Use biotinylated analogs with streptavidin beads and confirm via Western blot.
  • Fluorescence polarization : Track binding to fluorescently labeled target proteins .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。